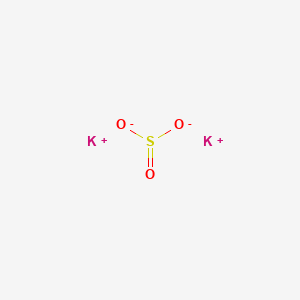
2-Ethyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid (ETPC) is a heterocyclic organic compound that has been extensively studied due to its potential applications in various fields of science. ETPC is a bicyclic molecule that contains a pyrimidine ring and a carboxylic acid group. The compound has been synthesized using different methods, and its structure has been confirmed using various spectroscopic techniques.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in various metabolic pathways. 2-Ethyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
2-Ethyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation in cancer cells, the inhibition of bacterial growth, and the protection of neuronal cells from oxidative stress. 2-Ethyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid has also been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Ethyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid in lab experiments is its ease of synthesis. The compound can be synthesized using simple and inexpensive reagents, making it a cost-effective option for researchers. However, one limitation of using 2-Ethyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid is its low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-Ethyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid. One area of interest is the development of new synthetic methods for the compound, which may lead to the discovery of new derivatives with improved properties. Another area of interest is the investigation of the potential therapeutic applications of 2-Ethyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid, including its use as an anticancer agent, an antimicrobial agent, and a neuroprotective agent. Additionally, further studies are needed to fully understand the mechanism of action of 2-Ethyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid and its effects on various metabolic pathways.
In conclusion, 2-Ethyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid is a heterocyclic compound that has potential applications in various fields of science, including medicinal chemistry, coordination chemistry, and asymmetric synthesis. The compound has been synthesized using different methods, and its structure has been confirmed using various spectroscopic techniques. 2-Ethyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid has been shown to have various biochemical and physiological effects, and its potential therapeutic applications are currently being investigated. Future research involving 2-Ethyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid may lead to the discovery of new derivatives with improved properties and the development of new therapeutic agents.
Métodos De Síntesis
2-Ethyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid has been synthesized using different methods, including the reaction of ethyl acetoacetate with guanidine hydrochloride, followed by cyclization with acetic anhydride. Another method involves the reaction of ethyl cyanoacetate with 1,3-diaminopropane, followed by cyclization with acetic anhydride. The structure of 2-Ethyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid has been confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
2-Ethyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid has been used in various scientific research applications, including as a building block for the synthesis of other heterocyclic compounds. The compound has been used as a ligand in coordination chemistry, and as a chiral auxiliary in asymmetric synthesis. 2-Ethyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid has also been investigated for its potential applications in the field of medicinal chemistry, including as an antitumor agent, an antimicrobial agent, and a neuroprotective agent.
Propiedades
Número CAS |
137023-58-6 |
|---|---|
Nombre del producto |
2-Ethyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid |
Fórmula molecular |
C7H12N2O2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
2-ethyl-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C7H12N2O2/c1-2-6-8-4-3-5(9-6)7(10)11/h5H,2-4H2,1H3,(H,8,9)(H,10,11) |
Clave InChI |
UQMCNTQAZYBDRP-UHFFFAOYSA-N |
SMILES |
CCC1=NCCC(N1)C(=O)O |
SMILES canónico |
CCC1=NCCC(N1)C(=O)O |
Sinónimos |
4-Pyrimidinecarboxylicacid,2-ethyl-1,4,5,6-tetrahydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol](/img/structure/B156777.png)












